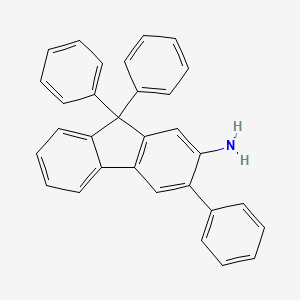

3,9,9-Triphenyl-9H-fluoren-2-ylamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C31H23N |

|---|---|

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

3,9,9-triphenylfluoren-2-amine |

InChI |

InChI=1S/C31H23N/c32-30-21-29-27(20-26(30)22-12-4-1-5-13-22)25-18-10-11-19-28(25)31(29,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H,32H2 |

Clave InChI |

KUPIDPUZDGNWFR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(C=C2N)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origen del producto |

United States |

Molecular Structure and Conformational Analysis of 3,9,9 Triphenyl 9h Fluoren 2 Ylamine

Spectroscopic Characterization Methodologies for Structure Elucidation

Spectroscopic techniques are indispensable for determining the structure of a molecule. Each method provides unique information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, chemists can deduce the connectivity of atoms and the electronic environment of the nuclei. For a complex molecule like 3,9,9-Triphenyl-9H-fluoren-2-ylamine, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, one would expect to observe characteristic peaks for the N-H stretching of the amine group, C-H stretching from the aromatic rings, and C=C stretching vibrations of the fluorene (B118485) and phenyl moieties.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed upon ionization could help to confirm the presence of the triphenyl-fluorene and aminophenyl substructures.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD). This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. An XRD analysis of this compound would provide invaluable information about the spatial arrangement of the three phenyl groups attached to the fluorene core and the orientation of the amine group.

Computational Chemistry and Theoretical Studies on Molecular Geometry

In the absence of experimental data, or to complement it, computational chemistry methods are frequently employed to predict the properties of molecules.

Density Functional Theory (DFT) for Ground State Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and other electronic properties of molecules. A DFT calculation for this compound would involve optimizing the molecular geometry to find the lowest energy conformation. The results of such a calculation would provide theoretical values for bond lengths, bond angles, and dihedral angles, offering insights into the molecule's preferred three-dimensional structure.

Intermolecular Interactions and Packing Arrangements

The solid-state packing of this compound will be governed by a combination of weak non-covalent interactions. The absence of strong hydrogen bond donors (in the absence of protonation) suggests that other forces will play a dominant role in the crystal engineering of this compound.

C-H···π Interactions: A prominent feature in the crystal packing of aromatic molecules is the C-H···π interaction, where a hydrogen atom attached to a carbon atom interacts with the electron-rich π-system of an adjacent aromatic ring. mdpi.comresearchgate.net Given the abundance of phenyl rings and C-H bonds in this compound, these interactions are expected to be numerous and significant in directing the supramolecular assembly.

π-π Stacking: The planar fluorene core and the multiple phenyl rings provide ample opportunity for π-π stacking interactions. These interactions, which can be in a face-to-face or offset arrangement, are crucial for the stabilization of crystal lattices of polycyclic aromatic compounds. mdpi.com The propeller-like twist of the phenyl groups may, however, lead to more complex and less direct π-π stacking motifs compared to planar aromatic molecules.

Potential Hydrogen Bonding: While the primary amine group is a weak hydrogen bond donor, it can participate in N-H···π interactions or, if a suitable acceptor is present in a co-crystal or solvate, form weak N-H···X hydrogen bonds. The presence of the nitrogen lone pair also allows it to act as a hydrogen bond acceptor.

| Interaction Type | Probable Role in Crystal Packing |

| C-H···π Interactions | Expected to be a dominant and directional force, linking molecules into a three-dimensional network. mdpi.comresearchgate.net |

| π-π Stacking | Likely to occur between the fluorene moieties and phenyl rings of adjacent molecules, contributing to crystal stability. mdpi.com |

| Van der Waals Forces | Significant contribution to the overall lattice energy due to the large molecular size. |

| N-H···π Interactions | Possible weak interactions between the amine proton and the π-systems of neighboring molecules. |

| N-H···N/O/X Hydrogen Bonds | Unlikely in the pure crystal but could be significant in the presence of suitable hydrogen bond acceptors (e.g., in solvates). |

Electronic Structure and Photophysical Properties from a Theoretical/methodological Perspective

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the electronic processes.

For donor-acceptor molecules such as 3,9,9-Triphenyl-9H-fluoren-2-ylamine, the HOMO is typically localized on the electron-donating moiety. In this case, the triphenylamine (B166846) group, with its electron-rich nitrogen atom and phenyl rings, would be expected to be the primary contributor to the HOMO. The energy level of the HOMO is a critical parameter that dictates the molecule's ionization potential and its ability to donate electrons. Theoretical calculations on similar triphenylamine derivatives often show the HOMO energy levels to be in a range that facilitates efficient hole injection and transport in optoelectronic devices.

Conversely, the LUMO is generally centered on the electron-accepting part of the molecule. The fluorene (B118485) core in this compound is the expected locus of the LUMO. The energy of the LUMO determines the electron affinity of the molecule and its capacity to accept electrons. For fluorene derivatives used in organic electronics, the LUMO level is tailored to ensure efficient electron injection and transport.

The energy gap (Eg) between the HOMO and LUMO is a fundamental property that influences the optical and electronic characteristics of a material. It can be estimated theoretically from the difference in the energies of the HOMO and LUMO calculated using methods like DFT. This theoretical value is often compared with the optical band gap derived from experimental measurements, such as the onset of the absorption spectrum. A smaller energy gap generally corresponds to absorption at longer wavelengths.

| Parameter | Description | Typical Method of Determination | Expected Value Range for Similar Compounds (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT Calculations (e.g., B3LYP functional) | -5.0 to -6.0 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT Calculations (e.g., B3LYP functional) | -2.0 to -3.0 |

| Energy Gap (Eg) | The energy difference between the HOMO and LUMO. | E(LUMO) - E(HOMO) from DFT; Electrochemical measurements | 2.5 to 3.5 |

Note: The values in the table are illustrative and based on general data for structurally similar compounds. Specific data for this compound is not available.

Electronic Absorption and Emission Spectroscopy Methodologies

Experimental techniques like UV-Vis absorption and photoluminescence spectroscopy are essential for characterizing the photophysical properties of a compound.

UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs. For conjugated aromatic compounds like this compound, the absorption spectrum is dominated by π-π* electronic transitions. The position of the absorption maxima (λmax) and the molar extinction coefficient (ε) provide insights into the electronic structure. In similar fluorene-triphenylamine systems, strong absorption bands are typically observed in the ultraviolet and visible regions of the spectrum. These studies are usually conducted by dissolving the compound in a suitable solvent and recording the spectrum using a spectrophotometer.

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed light. This emission, also known as fluorescence or phosphorescence, occurs when the molecule relaxes from an excited electronic state to a lower energy state. The PL spectrum provides information about the emission wavelength, quantum yield, and lifetime of the excited state. For materials intended for applications like organic light-emitting diodes (OLEDs), high photoluminescence quantum efficiency is a desirable trait. The emission color is determined by the energy difference between the excited and ground states.

| Spectroscopic Property | Description | Typical Experimental Technique | Expected Characteristics for Similar Compounds |

| Absorption Maximum (λmax) | Wavelength at which the compound shows maximum light absorption. | UV-Vis Spectroscopy | Strong absorption in the UV-A or blue region of the spectrum. |

| Emission Maximum (λem) | Wavelength at which the compound shows maximum light emission. | Photoluminescence (Fluorescence) Spectroscopy | Emission in the blue or green region of the spectrum, often with some solvatochromism. |

| Photoluminescence Quantum Yield (ΦPL) | The efficiency of the conversion of absorbed photons to emitted photons. | Integrating sphere method or relative method using a standard. | Varies widely depending on molecular structure and environment. |

Note: The characteristics in the table are generalized based on the behavior of analogous compounds. Specific data for this compound is not available in the reviewed literature.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful technique to investigate the dynamics of excited states in molecules like this compound. By using pump-probe techniques, researchers can monitor the absorption and emission changes over very short timescales, providing insights into processes such as vibrational relaxation, intersystem crossing, and intramolecular charge transfer.

Theoretical Prediction of Optical Properties

Theoretical methods, particularly those based on quantum mechanics, are indispensable for predicting and understanding the optical properties of complex organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronic excited states of molecules. wikipedia.orgrsc.orgfz-juelich.denih.gov It allows for the calculation of excitation energies, which correspond to the energy difference between the ground and excited electronic states, and can predict absorption and emission spectra. wikipedia.orgnih.gov For molecules like this compound, TD-DFT can be used to understand the nature of electronic transitions, for example, whether they are localized on the fluorene or triphenylamine fragments or involve charge transfer between them. hedleylab.com Theoretical studies on triphenylamine-dicyanovinyl push-pull molecules have successfully used TDDFT to explain the observed short excited-state lifetimes in solution. nih.gov

Excitation Energy and Oscillator Strength Prediction

A key output of TD-DFT calculations is the prediction of excitation energies and their corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition. Transitions with high oscillator strengths are more likely to be observed in an absorption spectrum. For fluorene copolymers, TD-DFT calculations have been used to study excited state absorption (ESA), showing that the strongest ESA transition often arises from the same electronic process involving a reversal of charge parity. hedleylab.com While specific calculated values for this compound are not available, TD-DFT would be the method of choice to predict its absorption spectrum, identifying the energies and intensities of its electronic transitions.

Intramolecular Charge Transfer (ICT) Characteristics

The molecular structure of this compound, which combines an electron-donating triphenylamine group with a fluorene core, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such a process, an electron is transferred from the donor (triphenylamine) to the acceptor (fluorene) part of the molecule.

This phenomenon is highly dependent on the solvent polarity. rsc.org In nonpolar solvents, molecules often exhibit a locally excited (LE) state, while in polar solvents, the charge-separated ICT state is stabilized, leading to a red-shifted and often broader emission spectrum. rsc.org Studies on other donor-acceptor systems based on fluorenone have demonstrated the ability to switch between a twisted intramolecular charge transfer (TICT) emission and an excimer emission by simply changing the solvent. nih.gov For triphenylamine-o-carborane dyads, both LE and TICT emissions were observed, with the TICT emission being highly sensitive to solvent polarity. rsc.org Theoretical calculations on fluoranthene (B47539) derivatives with triphenylamine donors have shown that the highest occupied molecular orbital (HOMO) is localized on the triphenylamine and the lowest unoccupied molecular orbital (LUMO) on the fluoranthene core, confirming the ICT character of the lowest energy transition. rsc.org This is a strong indication that this compound would also exhibit significant ICT characteristics.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are crucial for its application in electronic devices. These properties are typically investigated using techniques like cyclic voltammetry.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is an electrochemical technique used to study the redox processes of a molecule. By applying a varying potential to an electrode immersed in a solution of the compound, one can determine the potentials at which oxidation and reduction occur. For triphenylamine-based polymers with a fluorene core, CV has been used to determine the HOMO and LUMO energy levels. mdpi.com Triphenylamine derivatives are known to undergo reversible oxidation processes, a property that contributes to their good hole-transporting capabilities. researchgate.net In studies of fluorene and thiophene (B33073) oligomers, CV revealed two oxidation and two reduction waves, with the reversibility of these waves depending on the molecular structure. rsc.org Although specific CV data for this compound is not provided in the search results, it is expected to exhibit an oxidation wave corresponding to the removal of an electron from the electron-rich triphenylamine moiety. The potential at which this occurs would provide a measure of its HOMO energy level.

Below is a hypothetical data table illustrating the kind of information that would be obtained from cyclic voltammetry studies on related compounds.

| Compound | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) | Onset Reduction Potential (V vs. Fc/Fc+) | LUMO Level (eV) |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with pyrene (B120774) side chains (C1) | 0.76 | -5.16 | Not Reported | Not Reported |

| TPAFLA (a triphenylamine-fluorene derivative) | ~0.8 | Not Reported | Not Reported | Not Reported |

Correlation with FMO Energies

The Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic and optical properties of conjugated molecules. The energy of the HOMO is related to the ionization potential and represents the electron-donating ability of the molecule, while the energy of the LUMO is related to the electron affinity and indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's electronic absorption and emission characteristics. irjweb.com

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich triphenylamine moiety, while the LUMO is likely distributed across the fluorene core. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character.

The energy of the HOMO-LUMO gap is directly related to the energy of the first electronic transition. A smaller HOMO-LUMO gap generally corresponds to a lower energy electronic transition, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. dtic.mil The photophysical properties of fluorene derivatives can be tuned by introducing different substituent groups, which modify the HOMO and LUMO energy levels and thus the energy gap. nih.gov

The following interactive data table illustrates the theoretical relationship between FMO energies and the predicted photophysical properties for a generic fluorenylamine derivative, based on trends observed in related compounds.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.4 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO (ELUMO - EHOMO) | 3.3 eV |

| λabs (Predicted) | Predicted maximum absorption wavelength | ~375 nm |

| λem (Predicted) | Predicted maximum emission wavelength | ~420 nm |

Note: The values in this table are illustrative and represent typical theoretical calculations for fluorenylamine derivatives. They are not specific experimental or calculated data for this compound.

The correlation between FMO energies and photophysical properties is a cornerstone of molecular engineering for optoelectronic materials. By computationally screening different derivatives and their FMOs, researchers can predict and tailor their absorption and emission characteristics for specific applications. For instance, a smaller HOMO-LUMO gap is desirable for materials used in red-emitting OLEDs, while a larger gap is suitable for blue emitters. acs.org

Advanced Applications in Organic Electronics and Materials Science

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The triphenylamine-fluorene scaffold is instrumental in developing high-performance OLEDs, contributing to various functional layers within the device stack to enhance efficiency, brightness, and operational lifetime.

Emitter Materials for OLEDs

While derivatives of 3,9,9-Triphenyl-9H-fluoren-2-ylamine are more commonly employed in charge-transporting layers, the fundamental fluorene (B118485) and triphenylamine (B166846) structures are well-known chromophores. Fluorene derivatives are particularly noted for their use as blue-emitting materials due to their wide bandgap and high photoluminescence quantum yield (PLQY). nih.govnih.gov The planar structure of the fluorene core, however, can lead to intermolecular packing (π-π stacking) in the solid state, which may cause excimer formation and a reduction in color purity and efficiency. nih.gov

To mitigate this, bulky groups like the triphenyl substituents at the C9 position of the fluorene core in this compound help to maintain a larger distance between molecules, thus preserving the intrinsic emission properties of the chromophore. The photophysical properties of fluorene derivatives are heavily influenced by the nature of the conjugated end units attached to the core. nih.gov For instance, research on similar fluorene derivatives demonstrates that altering these end units can systematically shift absorption and emission spectra. nih.gov

Table 1: Photophysical Characteristics of Representative Fluorene Derivatives This table presents data for analogous fluorene compounds to illustrate the typical photophysical properties of this material class.

| Compound | Absorption Max (λab max, nm) | Emission Max (λem max, nm) | PLQY (%) | Ionization Potential (IP, eV) |

|---|---|---|---|---|

| Derivative 1 | 366 | 424 | - | - |

| Derivative 2 | 360 | 418 | - | - |

| Derivative 3 | 375 | 430 | - | - |

| Derivative 4 | 370 | 427 | - | - |

Data sourced from studies on 9,9-dihexyl-2,7-bis[2-(aryl)ethynyl]fluorene derivatives. nih.gov

Hole Transport Layer (HTL) Applications

The triphenylamine (TPA) moiety is a quintessential component in materials designed for hole transport layers (HTLs) due to its electron-donating nature and high hole mobility. nih.gov The incorporation of TPA into the fluorene structure makes this compound an excellent candidate for HTL applications. These materials facilitate the efficient injection of holes from the anode and their transport to the emissive layer, which is crucial for achieving charge balance and high device efficiency. nih.gov

Research into polymers combining fluorene and triphenylamine units has demonstrated their effectiveness as HTLs. researchgate.net The bulky, three-dimensional propeller-like structure of the triphenylamine groups helps to prevent crystallization and promote the formation of stable, amorphous thin films, a critical factor for the longevity and reliability of OLED devices. nih.gov In studies of similar fluorene-based amine compounds, high hole mobility has been consistently observed, leading to OLED devices with high luminance and current efficiency. nih.gov For example, an OLED device using a derivative, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), as the HTL achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A⁻¹. nih.gov

Electron Blocking Layer (EBL) Functions

An essential function in multi-layer OLEDs is confining charge carriers (electrons and holes) within the emissive layer to maximize radiative recombination. Materials used for Electron Blocking Layers (EBLs) must possess a high highest occupied molecular orbital (HOMO) energy level to create an energy barrier that prevents electrons from leaking from the emissive layer into the hole transport layer. noctiluca.euresearchgate.net

Fluorenyl amine-based compounds, including derivatives of this compound, have been specifically developed as high-performance EBLs. elsevierpure.com These materials combine suitable hole transport characteristics with a sufficiently deep HOMO level to effectively block electrons at the EML/EBL interface. elsevierpure.com The wide energy gap of these materials also prevents exciton (B1674681) quenching. noctiluca.eu The electron-donating triphenylamine unit is a common building block for EBL materials for this reason. noctiluca.eu A study on fluorenyl amine- and triphenyl silane-based EBLs demonstrated that securing good hole transport characteristics through the fluorenyl amine core is critical for device performance, leading to a significantly enhanced operational lifetime in blue OLEDs. elsevierpure.com

Key Properties for EBL Materials:

High hole mobility: Ensures efficient delivery of holes to the emissive layer. noctiluca.eu

Appropriate HOMO energy level: Creates a barrier to block electron leakage. noctiluca.eu

Wide energy gap: Prevents unwanted electron injection and exciton quenching. noctiluca.eu

High thermal stability: Ensures device stability during operation. noctiluca.eu

Device Architectures and Fabrication Techniques

The compound this compound and its derivatives are incorporated into multi-layer OLEDs, which are typically fabricated using either vacuum thermal evaporation or solution-based methods like spin coating. nih.gov

A standard OLED architecture where this compound would serve as an HTL or EBL is as follows:

Anode: A transparent conductor, typically Indium Tin Oxide (ITO), on a glass or plastic substrate.

Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

Hole Transport Layer (HTL): Transports holes to the emissive layer. This compound would be used here.

Emissive Layer (EML): Composed of a host material doped with an emitter where light is generated.

Electron Blocking Layer (EBL): Confines electrons within the EML. This compound derivatives are effective in this layer. elsevierpure.com

Electron Transport Layer (ETL): Transports electrons from the cathode.

Electron Injection Layer (EIL): Facilitates the injection of electrons.

Cathode: A low work function metal, such as Aluminum (Al) or a Lithium Fluoride/Aluminum (LiF/Al) bilayer. nih.gov

The good solubility and high thermal stability of fluorene-amine compounds make them suitable for both fabrication techniques, offering versatility in manufacturing processes for both rigid and flexible displays. nih.gov

Organic Photovoltaics (OPVs) and Solar Energy Conversion

In the field of solar energy, the same molecular properties that make this compound effective in OLEDs also make it a promising candidate for use in organic photovoltaics.

Donor-Acceptor (D-π-A) System Design

The operational principle of most organic solar cells is based on a bulk heterojunction (BHJ) structure comprising an electron donor and an electron acceptor material. The design of efficient donor materials is critical, and molecules based on a Donor-π-Acceptor (D-π-A) architecture have shown great promise. researchgate.net In this framework, the triphenylamine moiety serves as a potent electron-donating group (D), while the fluorene can act as part of the conjugated π-bridge that connects the donor to an acceptor unit. researchgate.netresearchgate.net

The key functions of the donor material in an OPV are:

Broad Light Absorption: To harvest a significant portion of the solar spectrum. rsc.org

Appropriate Energy Levels: The HOMO level of the donor must be well-aligned with the acceptor's LUMO to ensure efficient charge separation. researchgate.net

High Hole Mobility: To effectively transport the generated holes to the anode. researchgate.net

Triphenylamine derivatives are widely explored as donor components because of their excellent hole mobility and tunable electronic properties. researchgate.net Similarly, fluorene has been incorporated into numerous donor-acceptor copolymers for OPV applications, demonstrating its utility as a stable and versatile conjugated building block. researchgate.netnih.gov Theoretical calculations on D-A systems show that the HOMO-level electron density is typically localized on the donor fragment (like triphenylamine), while the LUMO is localized on the acceptor, facilitating efficient charge transfer upon photoexcitation. nih.gov The combination of these two moieties in this compound provides a robust platform for designing novel donor materials for high-efficiency organic solar cells.

Active Layer Components

While direct research on the use of this compound as a primary active layer component in organic solar cells is limited in the available literature, the broader family of fluorene and triphenylamine-containing molecules has been extensively studied in this context. These materials are often employed as electron donors in bulk heterojunction solar cells due to their excellent hole-transporting capabilities. The performance of such devices is highly dependent on the morphology of the active layer, which dictates the efficiency of charge separation and transport.

Derivatives of this compound have been investigated as electron-blocking layers (EBLs) in triplet-triplet fusion (TTF) based organic light-emitting diodes (OLEDs). In these devices, the EBL plays a critical role in confining electrons within the emissive layer, thereby enhancing the recombination efficiency and, consequently, the device's lifetime. For instance, modifying the amine core with a triphenylsilyl group has been shown to prevent unwanted intermolecular interactions with the emissive layer, leading to a significant improvement in the operational lifetime of blue TTF-OLEDs.

| Device Application | Role of Fluorenyl Amine Derivative | Key Finding |

| Blue Triplet-Triplet-Fusion OLEDs | Electron-Blocking Layer (EBL) | Enhanced device lifetime by preventing intermolecular interactions with the emissive layer. |

Charge Generation and Separation Mechanisms

The molecular architecture of this compound, with its distinct donor (triphenylamine) and bulky spacer (fluorene) components, can influence these fundamental processes. The triphenylamine moiety provides the necessary electronic properties for hole transport, while the fluorene unit can be functionalized to tune the material's energy levels and morphology in a blend, thereby optimizing the charge generation and separation at the donor-acceptor interface.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel.

Semiconducting Material Integration

While specific studies detailing the integration of this compound as the primary semiconducting material in OFETs are not prevalent in the reviewed literature, the constituent molecular fragments—triphenylamine and fluorene—are well-established building blocks for high-performance organic semiconductors. Copolymers incorporating triphenylamine and fluorene units have been investigated for their charge transport properties. The triphenylamine unit is known to contribute significantly to both intra- and intermolecular charge transport pathways.

The bulky and rigid nature of the 9,9-diphenylfluorene (B150719) group in this compound can be advantageous in forming stable amorphous films, which is a desirable characteristic for solution-processed OFETs, as it can lead to more uniform device performance over large areas.

Charge Carrier Mobility Characteristics

The charge carrier mobility in organic semiconductors is a critical parameter for their application in OFETs. For materials based on triphenylamine and fluorene, the mobility is influenced by factors such as the degree of molecular ordering and the electronic coupling between adjacent molecules.

| Parameter | Influence of Molecular Structure |

| Hole Transport | Facilitated by the triphenylamine moiety. |

| Morphological Stability | Enhanced by the rigid 9,9-diphenylfluorene core. |

| Film Uniformity | Potential for stable amorphous films suitable for solution processing. |

Chemical Sensing and Biosensing Applications

The development of sensitive and selective chemical sensors is a rapidly growing area of research. Organic materials, particularly those with fluorescent properties, are attractive candidates for the fabrication of chemosensors due to their potential for high sensitivity and the tunability of their optical response.

Chemosensors for Ion or Molecule Detection

The fluorene and fluorenone backbone has been utilized in the design of fluorescent chemosensors for the detection of various ions and molecules. For example, fluorenone-based sensors have demonstrated selective detection of iodide ions through a fluorescence enhancement mechanism. This is attributed to the inhibition of intramolecular charge transfer and C=N isomerization upon binding with the analyte.

While there is no specific research detailing the use of this compound as a chemosensor, its fluorene core provides a platform that could be functionalized to create receptors for specific analytes. The inherent fluorescence of the fluorene unit could then serve as the signaling mechanism upon analyte binding. The triphenylamine group could also play a role in modulating the electronic properties of the sensor, potentially influencing its sensitivity and selectivity. The general principle involves designing a molecule where the interaction with a target ion or molecule leads to a measurable change in its photophysical properties, such as fluorescence intensity or wavelength.

Fluorescent Probes

Currently, there is a lack of specific research in publicly available literature detailing the application of this compound as a fluorescent probe. While fluorene-based compounds are widely recognized for their fluorescent properties and have been investigated as potential fluorescent probes, specific studies focusing on this particular triphenyl-substituted fluorenylamine are not prominently documented. The inherent fluorescence of the fluorene core suggests potential in this area, but dedicated research is required to establish its efficacy and specific applications as a fluorescent sensor.

Supramolecular Assemblies and Functional Materials

The construction of functional materials through supramolecular assembly is a key area of materials science. Fluorene derivatives are known to form organized structures through non-covalent interactions. tue.nltue.nl However, specific studies on the supramolecular assemblies of this compound are not extensively reported in scientific literature.

There is a notable absence of specific research on the host-guest interactions of this compound. While the general class of fluorene-based molecules has been explored for forming host-guest complexes, the specific capabilities of this compound in molecular recognition and inclusion phenomena have not been detailed in available research.

Polymerization and Oligomerization Studies for Polymeric Materials

The integration of fluorene units into polymeric structures is a well-established strategy for creating materials with desirable electronic and optical properties. ucf.edu Nevertheless, specific studies detailing the polymerization or oligomerization of this compound to create new polymeric materials are not found in the reviewed scientific literature. The amine functionality presents a potential site for polymerization, suggesting that this compound could serve as a monomer for novel polymers, though this remains an unexplored area of research.

Structure Property Relationship Spr Investigations

Influence of Tri-phenyl Substituents on Electronic and Optical Behavior

The presence of three phenyl groups in 3,9,9-Triphenyl-9H-fluoren-2-ylamine significantly modulates its electronic and optical characteristics. The two phenyl groups at the C-9 position and one attached to the amine group at the C-2 position introduce a high degree of steric hindrance. This steric bulk can disrupt intermolecular interactions, which is a critical factor in preventing aggregation-induced quenching in solid-state devices. The phenyl substituents also contribute to the extension of the π-conjugated system, although their twisted conformation relative to the fluorene (B118485) plane can influence the degree of electronic communication.

The electronic properties of polycyclic aromatic hydrocarbons like fluorene derivatives can be tuned by chemical modification. researchgate.net Phenyl substitution is a known strategy to suppress aggregation tendencies. researchgate.net The introduction of these bulky groups helps in maintaining the individual molecular properties in the solid state, which is essential for consistent device performance.

Impact of Amine Group on Molecular Properties and Reactivity

The amine group at the C-2 position of the fluorene ring plays a pivotal role in defining the molecule's properties and reactivity. As an electron-donating group, the amine moiety significantly influences the frontier molecular orbitals of the compound. It tends to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), which in turn can lower the ionization potential and reduce the energy gap of the material. rsc.org This modification is crucial for applications in organic electronics, where tuning the energy levels is key to achieving efficient charge injection and transport.

The reactivity of the molecule is also influenced by the amine group. For instance, in related molecular structures, aromatic amine end groups have been shown to exhibit enhanced reactivity compared to their aliphatic counterparts. researchgate.net The nitrogen atom's lone pair of electrons can participate in resonance with the fluorene's aromatic system, increasing the electron density of the π-conjugated backbone and affecting its interaction with other molecules and its electrochemical behavior.

Role of Fluorene Backbone in Conjugation and Stability

The fluorene backbone is a cornerstone of the molecule's structure, providing a rigid and planar π-conjugated system. This inherent rigidity contributes to the high thermal stability observed in many fluorene derivatives. nih.gov The fused ring system of fluorene facilitates efficient electronic delocalization, which is fundamental to its charge transport properties and its use as a building block for organic semiconductors. nih.govnih.gov

Fluorene's structure allows for chemical modifications at various positions, particularly at the C-2, C-7, and C-9 positions, without compromising the core aromatic system. researchgate.net This versatility enables the precise tuning of its physicochemical properties for specific applications. nih.gov The stability of the fluorene unit is a key factor in the operational lifetime of devices incorporating these materials. nih.gov

Steric and Electronic Effects of Substitutions at C-9 Position

The substitution at the C-9 position of the fluorene core is a critical strategy for modifying the properties of fluorene-based materials. In this compound, the presence of two phenyl groups at this position introduces significant steric hindrance. This bulky substitution pattern is instrumental in preventing the fluorene units from forming undesirable aggregates or excimers, which can be detrimental to the efficiency of organic light-emitting diodes (OLEDs). nih.gov

Modifying the C-9 position of fluorene can significantly alter the absorption and emission properties of the resulting compounds and can also have a strong impact on their electrochemical properties, such as reducing the energy gap. nih.govresearchgate.net

Correlation between Molecular Structure and Device Performance Parameters

The performance of organic electronic devices is intrinsically linked to the molecular structure of the active materials. For compounds like this compound, a clear correlation exists between its structural features and key device parameters. The donor-acceptor (D-A) architecture is a common and effective molecular design for achieving efficient separation of the HOMO and LUMO, which is beneficial for device performance. researchgate.net

Interactive Data Table: Physicochemical Properties of Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Unsubstituted Fluorene | -6.22 | -1.32 | 4.90 |

| Dibenzofulvene Derivative A-1 | -4.94 | -2.81 | 2.13 |

| Dibenzofulvene Derivative A-2 | -4.95 | -2.55 | 2.40 |

| Dibenzofulvene Derivative A-3 | -5.04 | -2.35 | 2.69 |

Note: Data is illustrative and based on findings for related fluorene and dibenzofulvene derivatives to show the effect of structural modifications. mdpi.com

Future Research Directions and Translational Potential

Development of Novel Synthetic Pathways

Future research into the synthesis of 3,9,9-Triphenyl-9H-fluoren-2-ylamine is likely to focus on the development of more efficient, scalable, and environmentally benign synthetic routes. While classical methods such as Ullmann and Buchwald-Hartwig aminations are foundational, emerging catalytic systems offer promising avenues for improvement. wikipedia.orgwikipedia.org

One key area of exploration will be the use of more advanced palladium catalysts with tailored phosphine (B1218219) ligands for the crucial C-N bond formation step. wikipedia.org These next-generation catalysts could offer higher yields, lower catalyst loadings, and milder reaction conditions compared to traditional methods. Furthermore, the development of continuous flow processes could provide a pathway to greater scalability and consistency in production.

Another promising direction is the exploration of C-H activation methodologies. Direct arylation of the fluorene (B118485) core could potentially shorten the synthetic sequence, reducing the number of steps and the generation of waste. While challenging, the successful application of C-H activation would represent a significant leap forward in the synthesis of this and related compounds.

A plausible multi-step synthetic approach that could be optimized is outlined below:

Synthesis of the 9,9-Diphenylfluorene (B150719) Core: This can be achieved through the reaction of fluorenone with an excess of a phenyl Grignard reagent, followed by an acid-catalyzed dehydration.

Introduction of the Amino Group Precursor: Nitration of the 9,9-diphenylfluorene core at the 2-position would yield 2-nitro-9,9-diphenylfluorene.

Reduction to the Amine: The nitro group can then be reduced to an amine, for instance, using a standard reducing agent like tin(II) chloride or through catalytic hydrogenation, to give 2-amino-9,9-diphenylfluorene.

Final N-Arylation: The final step would involve the coupling of 2-amino-9,9-diphenylfluorene with an appropriate phenylating agent, such as iodobenzene (B50100) or bromobenzene, via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.orgnih.gov

The following table outlines potential catalytic systems for the final C-N coupling step:

| Catalyst System | Ligand | Base | Solvent | Potential Advantages |

| Palladium(II) acetate | XPhos | Sodium tert-butoxide | Toluene (B28343) | High efficiency for sterically hindered amines. |

| Tris(dibenzylideneacetone)dipalladium(0) | BINAP | Cesium carbonate | Dioxane | Good for a broad range of aryl halides. |

| Copper(I) iodide | Phenanthroline | Potassium carbonate | DMF | A classic alternative to palladium catalysis. |

Exploration of New Material Applications

The unique molecular structure of this compound, which combines the electron-donating triphenylamine (B166846) moiety with the rigid and bulky fluorene core, makes it a promising candidate for a variety of new material applications, particularly in optoelectronics.

Future research should focus on its potential as a hole-transporting material (HTM) in next-generation electronic devices. researchgate.netmdpi.com Its high thermal stability and amorphous nature, due to the spiro-configured phenyl groups at the C9 position, could lead to devices with enhanced longevity and performance. documentsdelivered.com Investigations into its use in perovskite solar cells and organic light-emitting diodes (OLEDs) are particularly warranted. researchgate.netrsc.org

In the context of OLEDs, this compound could be explored as a host material for phosphorescent emitters or as a component in thermally activated delayed fluorescence (TADF) systems. Its high triplet energy, a characteristic of many fluorene derivatives, could be beneficial for enabling efficient energy transfer to the emissive dopants.

Furthermore, the introduction of polymerizable functional groups onto the core structure could pave the way for the development of novel polymers for applications in organic electronics. These polymers could exhibit desirable properties such as high charge carrier mobility and good film-forming capabilities.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling will be a critical tool for accelerating the design and development of new materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict key electronic and photophysical properties, such as HOMO/LUMO energy levels, ionization potential, electron affinity, and absorption/emission spectra. nih.gov

These computational predictions can guide synthetic efforts by identifying promising derivatives with tailored properties for specific applications. For example, modeling can be used to screen for substituents that would enhance the hole mobility or tune the emission color of the material.

Molecular dynamics simulations could also be employed to study the morphology and intermolecular interactions in thin films of this material. Understanding how the molecules pack in the solid state is crucial for predicting and controlling the charge transport properties of the resulting devices.

The following table provides a hypothetical comparison of calculated and experimental properties for a generic fluorene-triphenylamine derivative, illustrating the predictive power of computational modeling:

| Property | Calculated Value | Experimental Value |

| HOMO Level | -5.4 eV | -5.5 eV |

| LUMO Level | -2.1 eV | -2.2 eV |

| Triplet Energy | 2.8 eV | 2.7 eV |

| Glass Transition Temp. | 150 °C | 145 °C |

Integration into Hybrid Organic-Inorganic Systems

A significant area for future research is the integration of this compound into hybrid organic-inorganic systems. These hybrid materials can exhibit synergistic properties that are not achievable with either component alone.

One promising application is in the development of more stable and efficient perovskite solar cells. The compound could be used as a surface passivation agent for the perovskite layer, helping to reduce defects and improve charge extraction. Its hydrophobic nature could also enhance the moisture resistance of the perovskite material, a key challenge in this field.

Furthermore, this molecule could be incorporated into hybrid materials with quantum dots or metal nanoparticles. The fluorene-triphenylamine moiety could act as a ligand to stabilize the inorganic nanoparticles and facilitate charge transfer between the organic and inorganic components. Such hybrid systems could find applications in light-emitting devices, sensors, and photocatalysis.

Scalable Production Methods for Industrial Relevance

The transition from batch to continuous flow processing could be a key enabling technology for large-scale production. Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, and the potential for automated synthesis.

Purification is another critical aspect of scalable production. The development of efficient purification methods, such as crystallization or chromatography techniques that are amenable to large-scale operation, will be necessary to obtain the high-purity material required for electronic applications. A detailed cost analysis of the entire production process will also be needed to assess the commercial viability of this compound.

Q & A

Q. What are the recommended synthetic routes for 3,9,9-Triphenyl-9H-fluoren-2-ylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Buchwald-Hartwig amination or Ullmann coupling to introduce the phenyl and amine groups. For optimization:

- Use THF as a solvent and triethylamine (EtN) as a base to facilitate deprotonation and reduce side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and adjust reaction times (e.g., 3 days for complete conversion in similar fluorene derivatives) .

- Employ column chromatography for purification, with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

Q. Reaction Optimization Table

| Parameter | Recommended Condition | Purpose |

|---|---|---|

| Solvent | THF | High solubility for intermediates |

| Base | Triethylamine (EtN) | Deprotonation and catalysis |

| Reaction Time | 48–72 hours | Ensure complete coupling |

| Purification | Column chromatography | Remove unreacted amines/byproducts |

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >99% purity. Compare retention times with standards .

- Structural Confirmation :

- NMR : Analyze and NMR spectra for aromatic proton environments (e.g., fluorene core at δ 7.2–7.8 ppm) and amine protons (δ 3.5–4.0 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~528.68 for derivatives) .

Advanced Research Questions

Q. What challenges arise in characterizing electronic properties of this compound derivatives, and how can they be addressed?

Methodological Answer:

- Challenge : Overlapping absorption/emission bands in UV-Vis due to extended π-conjugation.

- Solution : Use time-resolved fluorescence spectroscopy to differentiate excited-state dynamics. For derivatives with diphenylamino groups (e.g., CAS 2222059-03-0), analyze charge-transfer transitions at ~450 nm .

- Computational Modeling : Employ DFT (e.g., Gaussian 16) with B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and compare with experimental cyclic voltammetry data .

Q. How do crystallographic studies resolve ambiguities in stereochemistry for fluorene-amine derivatives?

Methodological Answer:

Q. How can contradictory spectroscopic data for substituted fluorenes be reconciled?

Methodological Answer:

- Case Study : Discrepancies in NMR signals for N-phenyl vs. diphenylamino substituents.

- 2D NMR : Perform - HSQC to assign overlapping aromatic protons.

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) to identify conformational flexibility in bulky substituents .

- Cross-Validation : Compare with X-ray data (e.g., bond lengths and angles) to validate substituent orientation .

Q. What strategies improve the stability of this compound under experimental conditions?

Methodological Answer:

- Photostability : Conduct accelerated aging tests under UV light (λ = 365 nm). Use radical scavengers (e.g., BHT) to inhibit degradation.

- Thermal Stability : TGA-DSC analysis (heating rate 10°C/min) to identify decomposition thresholds (>250°C for methyl-substituted derivatives) .

- Storage : Store under inert gas (Ar/N) at –20°C to prevent oxidation of the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.